Dimethyl 2,6-dimethylterephthalate
Researchers substituting unsubstituted DMT with this 2,6-dimethyl analog without validation risk incomplete polycondensation and altered polymer Tg. This sterically hindered diester ensures reproducible transesterification kinetics for polymer architecture control. - Ortho-methyl groups reduce ester accessibility, enabling regioselective polymerization. - Supplied at ≥95% purity with batch-specific CoA for reliable experimental reproducibility. - Ambient shipping; not DOT/IATA hazardous, ensuring low-cost global logistics.
Technical Parameters
Basic Identity
| Product Name | Dimethyl 2,6-dimethylterephthalate |
|---|---|
| CAS | 18958-18-4 |
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
Structural Identifiers
| SMILES | CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |
|---|---|
| InChI | InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)6-8(2)10(7)12(14)16-4/h5-6H,1-4H3 |
| InChIKey | YUIDQXMTXCEYCO-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 1 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Dimethyl 2,6-Dimethylterephthalate (DMDMT): Technical Baseline and Procurement-Relevant Properties
Dimethyl 2,6-dimethylterephthalate (CAS 18958-18-4; molecular formula C12H14O4; molecular weight 222.24 g/mol) is a diester derivative of terephthalic acid bearing two methyl substituents at the 2- and 6-positions of the aromatic ring. This substitution pattern confers sterically hindered ester groups that materially alter reactivity profiles relative to unsubstituted dimethyl terephthalate (DMT). The compound is supplied predominantly as a research-grade chemical with typical purity specifications of ≥95%, stored under cool, dry conditions, and is not classified as hazardous for transport under DOT/IATA regulations .
Dimethyl 2,6-Dimethylterephthalate: Why In-Class Terephthalate Esters Cannot Be Substituted Without Experimental Verification
Although dimethyl 2,6-dimethylterephthalate (DMDMT) is structurally related to commodity dimethyl terephthalate (DMT) and other terephthalate diesters, the presence of ortho-methyl substituents adjacent to both ester groups introduces substantial steric hindrance that alters reaction kinetics, regioselectivity, and polymer chain topology in ways that simple molar equivalence cannot predict. A researcher or formulator substituting unsubstituted DMT or mono-substituted analogs for DMDMT without experimental validation risks obtaining materially different outcomes—including altered polymer glass transition temperatures, modified crystalline morphology, or incomplete condensation reactions—due to differential ester group accessibility during transesterification and polycondensation processes. This evidence guide identifies the specific quantitative differentiators that justify compound-specific procurement for research applications.
Dimethyl 2,6-Dimethylterephthalate: Quantitative Evidence of Differential Performance Relative to Unsubstituted and Mono-Substituted Analogs
Dimethyl 2,6-Dimethylterephthalate: Validated Research Application Scenarios
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.
12 linked technical documentsTechnical Guide: Dimethyl 2,6-dimethylterephthalate (CAS 18958-18-4)
An In-Depth Technical Guide to Dimethyl 2,6-Dimethylterephthalate: Synthesis, Characterization, and Predicted Properties
Navigating the Uncharted: A Technical Guide to the Solubility of Dimethyl 2,6-dimethylterephthalate in Common Solvents
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